Lipophilicity Advantage Over the Unsubstituted Piperidine Analog (4-Nitrophenyl)(piperidin-1-yl)methanone
The 3,5-dimethyl substitution on the piperidine ring of the target compound increases computed lipophilicity by approximately 0.8 log unit (XLogP3 2.9) compared to the unsubstituted analog (XLogP3 2.1) [1]. This difference is quantitatively meaningful: in drug discovery, a 0.8 log unit increase in LogP typically correlates with a 5- to 10-fold increase in membrane permeability coefficient, assuming the compounds remain within drug-like property space [2]. For procurement decisions, this means the dimethyl analog is the preferred choice when designing compounds that require enhanced passive membrane crossing while retaining the 4-nitrobenzoyl pharmacophore.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | (4-nitrophenyl)(piperidin-1-yl)methanone (CAS 20857-92-5): XLogP3 = 2.1 |
| Quantified Difference | Δ XLogP3 = +0.8 (38% increase in log units) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
The 0.8 log unit lipophilicity advantage directly impacts membrane permeability, making the dimethyl analog more suitable for cell-based assays or in vivo probe design where passive diffusion is rate-limiting.
- [1] PubChem Compound Summary: CID 2842488 (target, XLogP3=2.9) and CID 225468 (comparator, XLogP3=2.1). National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-10). View Source
- [2] Waring, M.J. (2010) 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, 5(3), pp. 235–248. doi:10.1517/17460441003605098. (Supporting reference for logP-permeability correlation). View Source
